molecular formula C17H13ClN2O3S B13812307 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid

5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid

Cat. No.: B13812307
M. Wt: 360.8 g/mol
InChI Key: OFYBFXZXRPJQKJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C17H11Cl3N2O3S. This compound is characterized by the presence of a chloro-substituted benzoic acid core, an amide linkage, and a thioxomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The reaction between 5-chloro-2-aminobenzoic acid and 1-oxo-3-phenyl-2-propenyl chloride in the presence of a base such as triethylamine to form the amide intermediate.

    Introduction of the Thioxomethyl Group: The amide intermediate is then reacted with a thioxomethylating agent, such as thiophosgene, under controlled conditions to introduce the thioxomethyl group.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thioxomethyl group allows for unique interactions with thiol-containing proteins, potentially leading to inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]methyl]amino]-benzoic acid
  • 5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]ethyl]amino]-benzoic acid

Uniqueness

5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

5-chloro-2-(3-phenylprop-2-enoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C17H13ClN2O3S/c18-12-7-8-14(13(10-12)16(22)23)19-17(24)20-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H,22,23)(H2,19,20,21,24)

InChI Key

OFYBFXZXRPJQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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